Tert-butyl 2-(3-phenylureido)ethylcarbamate
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Overview
Description
Tert-butyl 2-(3-phenylureido)ethylcarbamate is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.34 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of Tert-butyl 2-(3-phenylureido)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(3-phenylureido)ethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 2-(3-phenylureido)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like triethylamine, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-(3-phenylureido)ethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tert-butyl 2-(3-phenylureido)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 2-(3-phenylureido)ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-(3-methylureido)ethylcarbamate: This compound has a similar structure but with a methyl group instead of a phenyl group.
Tert-butyl 2-(3-ethylureido)ethylcarbamate: This compound has an ethyl group instead of a phenyl group, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its phenyl group, which imparts specific reactivity and makes it suitable for particular applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[2-(phenylcarbamoylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPFCYBCGSNJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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